molecular formula C12H8N2 B13800207 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)

1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI)

Cat. No.: B13800207
M. Wt: 180.20 g/mol
InChI Key: YVYXQGSKGZFTGL-UHFFFAOYSA-N
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Description

1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) is a heterocyclic compound that contains a fused ring system incorporating both pyrrolo and benzimidazole moieties.

Preparation Methods

The synthesis of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with aromatic aldehydes and a thio derivative in an acetic acid medium . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to achieve higher efficiency and scalability .

Chemical Reactions Analysis

1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions can yield a variety of derivatives with different functional groups .

Scientific Research Applications

1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antiviral or anticancer activity .

Comparison with Similar Compounds

1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) can be compared with other similar compounds, such as:

The uniqueness of 1H-Cyclobuta[4,5]pyrrolo[1,2-a]benzimidazole(9CI) lies in its specific ring structure

Properties

Molecular Formula

C12H8N2

Molecular Weight

180.20 g/mol

IUPAC Name

1,8-diazatetracyclo[7.5.0.02,7.011,14]tetradeca-2,4,6,8,11(14),12-hexaene

InChI

InChI=1S/C12H8N2/c1-2-4-11-9(3-1)13-12-7-8-5-6-10(8)14(11)12/h1-6H,7H2

InChI Key

YVYXQGSKGZFTGL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C2)N3C1=NC4=CC=CC=C43

Origin of Product

United States

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